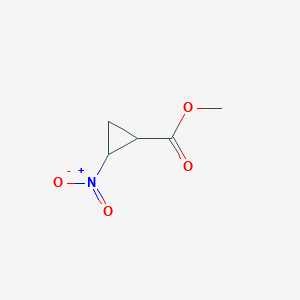

Methyl 2-nitrocyclopropane-1-carboxylate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-nitrocyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4/c1-10-5(7)3-2-4(3)6(8)9/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWIUHGJPLTNRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Diverse Reaction Pathways of Methyl 2 Nitrocyclopropane 1 Carboxylate and Its Derivatives

Ring-Opening Transformations

The strained three-membered ring of methyl 2-nitrocyclopropane-1-carboxylate is prone to cleavage under various conditions, leading to the formation of highly functionalized linear products. The specific outcome of these reactions is largely dictated by the choice of reagents and reaction conditions.

Lewis Acid-Induced Denitration to Highly Electron-Deficient Enones

The treatment of nitrocyclopropanes substituted with carboxylate groups with Lewis acids can induce a ring-opening reaction to form aroylmethylidene malonates. For instance, the use of boron trifluoride in dichloromethane (B109758) has been shown to promote this transformation. nih.gov This reaction proceeds through the coordination of the Lewis acid to the nitro group, which facilitates the cleavage of a carbon-carbon bond in the cyclopropane (B1198618) ring. This process ultimately leads to the elimination of the nitro group and the formation of a highly electron-deficient enone system. These enones are valuable intermediates in organic synthesis, readily participating in further reactions.

The general mechanism involves the activation of the nitro group by the Lewis acid, which weakens the adjacent C-C bond of the cyclopropane ring. Subsequent ring opening leads to a stabilized carbocationic intermediate, which then undergoes elimination to afford the enone product. The efficiency and selectivity of this reaction can be influenced by the nature of the Lewis acid and the substitution pattern on the cyclopropane ring.

Ring Opening with Dinucleophiles (e.g., 2-aminopyridines)

Donor-acceptor cyclopropanes, such as methyl 2-nitrocyclopropane-1-carboxylate, can react with dinucleophiles like 2-aminopyridines. This reaction typically proceeds via a nucleophilic attack by one of the nitrogen atoms of the aminopyridine on one of the electrophilic carbons of the cyclopropane ring. This initial attack induces the ring opening of the cyclopropane.

The resulting intermediate can then undergo an intramolecular cyclization, where the second nucleophilic center of the dinucleophile attacks a suitable electrophilic site in the opened-ring intermediate. This sequence of reactions often leads to the formation of complex heterocyclic structures. For example, the reaction of aminopyridines with 2-methylnitroolefins, a related class of compounds, can lead to the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives through a process involving Michael addition, intramolecular cyclization, and elimination.

Tin(II) Chloride-Mediated Ring Expansion to Furans

Tin(II) chloride is a versatile reagent that can mediate the transformation of nitrocyclopropanes into five-membered heterocyclic rings like furans. This process involves a reductive ring-opening and subsequent ring-closing cyclization. The reaction is believed to be initiated by the reduction of the nitro group by SnCl2.

The mechanism likely proceeds through the formation of an intermediate that undergoes C-C bond cleavage of the cyclopropane ring. This ring opening is followed by a cyclization event involving the oxygen atoms of the original nitro and carboxylate groups, ultimately leading to the formation of a stable furan (B31954) ring. This transformation is a powerful method for converting the strained three-membered ring into a more complex and synthetically useful heterocyclic system. The specific substitution pattern on the resulting furan is determined by the substituents on the starting nitrocyclopropane (B1651597).

Base-Induced Denitration Generating Reactive Allenes

Under basic conditions, nitrocyclopropanes can undergo a denitration reaction to generate highly reactive allene (B1206475) intermediates. This transformation provides a novel and efficient pathway for the synthesis of enynes and enesters. The reaction is typically carried out using simple inorganic bases in green solvents and is transition-metal-free.

The proposed mechanism involves the deprotonation at the carbon bearing the nitro group, followed by the elimination of the nitrite (B80452) anion and the concomitant opening of the cyclopropane ring to form the electron-deficient allene. This highly reactive intermediate can then be trapped in situ by various nucleophiles to afford a diverse range of products. The ability to control the subsequent reactions of the allene allows for the divergent synthesis of different classes of compounds from a common nitrocyclopropane precursor.

| Reagent/Catalyst | Solvent | Product Type | Yield (%) |

| Inorganic Base | Green Solvents | Enyne | up to 89 |

| Inorganic Base | Green Solvents | Enester | up to 90 |

Nucleophilic Ring-Opening of Activated Cyclopropanes with Amines and Phenol (B47542) Derivatives

The electron-deficient nature of the cyclopropane ring in methyl 2-nitrocyclopropane-1-carboxylate makes it an excellent electrophile for nucleophilic ring-opening reactions. A variety of nucleophiles, including amines and phenol derivatives, can be employed to open the three-membered ring, leading to the formation of 1,3-difunctionalized compounds. thieme-connect.com

The reaction with amines is often catalyzed by weak Lewis acids. nih.gov Stronger Lewis acids can lead to the formation of isoxazoline (B3343090) structures instead of the desired ring-opened product. nih.gov The reaction proceeds via the nucleophilic attack of the amine on one of the cyclopropane carbons, leading to the cleavage of a C-C bond and the formation of an acyclic product. A range of primary aromatic and secondary aliphatic amines have been successfully used as nucleophiles in this reaction. nih.gov

Phenol derivatives, being electron-rich aromatic compounds, can also act as nucleophiles in the ring-opening of donor-acceptor cyclopropanes. rsc.org These reactions are typically promoted by Brønsted or Lewis acids, which activate the cyclopropane ring towards nucleophilic attack. rsc.orgresearchgate.net The reaction with alkoxybenzenes, for example, leads to the formation of 2-(2,2-diarylethyl)malonate derivatives. rsc.org

| Nucleophile | Catalyst | Product Type |

| Primary/Secondary Amines | Weak Lewis Acid | Amino-substituted nitro carboxylic esters |

| Phenol Derivatives | Brønsted/Lewis Acid | Aryl-substituted malonate derivatives |

Cycloaddition Reactions

While ring-opening reactions dominate the reactivity of methyl 2-nitrocyclopropane-1-carboxylate, the inherent functionalities also allow for its participation in cycloaddition reactions. These reactions offer a powerful strategy for the construction of more complex cyclic and heterocyclic frameworks. libretexts.org

Cycloaddition reactions are chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct with a net reduction in bond multiplicity. mdpi.com The most common types are [4+2] and [2+2] cycloadditions, as well as 1,3-dipolar cycloadditions. libretexts.orgmdpi.com

In the context of nitrocyclopropanes, the nitro group can influence the reactivity of the molecule in cycloaddition reactions. For instance, derivatives of nitrocyclopropanes can potentially act as dipolarophiles in 1,3-dipolar cycloadditions with nitrones or nitrile oxides. The electron-withdrawing nature of the nitro and carboxylate groups would activate the cyclopropane system towards reaction with electron-rich dipoles. These reactions would lead to the formation of novel spirocyclic or fused heterocyclic systems containing isoxazolidine (B1194047) or isoxazoline rings, respectively. The specific regiochemical and stereochemical outcomes of such cycloadditions would be governed by the electronic and steric properties of both the nitrocyclopropane and the reacting dipole. Further research in this area could unveil new synthetic pathways to complex molecular architectures.

[3+2] Cycloadditions with Alkenes, Alkynes, Aldehydes, Ketones, Thioketones, Nitriles, and Naphth-2-ols

Donor-acceptor cyclopropanes, such as methyl 2-nitrocyclopropane-1-carboxylate, are known to readily participate in [3+2] cycloaddition reactions with a wide range of dipolarophiles. researchgate.net These strained ring systems can act as three-carbon synthons, reacting with various substrates to form five-membered carbo- and heterocyclic rings. researchgate.net

The reaction mechanism typically involves the ring-opening of the cyclopropane to form a 1,3-zwitterionic intermediate, which is then trapped by a dipolarophile. The choice of catalyst, such as a Brønsted or Lewis acid, can influence the diastereoselectivity of the cycloaddition. researchgate.net These reactions have been successfully demonstrated with a diverse array of partners including aldehydes, ketones, thioketones, nitriles, and naphth-2-ols, showcasing the broad utility of this methodology in constructing complex molecular architectures. researchgate.net For instance, the reaction with aldehydes and ketones leads to the formation of tetrahydrofurans, often with high enantiospecificity when chiral cyclopropanes are used. researchgate.net

Table 1: Examples of [3+2] Cycloaddition Reactions with Donor-Acceptor Cyclopropanes This table is representative of the types of reactions donor-acceptor cyclopropanes undergo, as specific data for Methyl 2-nitrocyclopropane-1-carboxylate was not detailed in the search results.

| Dipolarophile | Product Type | Catalyst |

|---|---|---|

| Aldehydes | Tetrahydrofurans | Brønsted or Lewis Acid |

| Ketones | Tetrahydrofurans | Brønsted or Lewis Acid |

| Thioketones | Thiolanes | Not specified |

| Nitriles | Pyrrolines | Not specified |

Cascade Intramolecular Rearrangement/Cycloaddition to Uncommon Bi(hetero)cyclic Systems (e.g., Aziridinoisoxazoles, Isoxazolo[2,3-b]isoxazoles)

A notable reaction pathway for nitrocyclopropane carboxylates involves a cascade process combining intramolecular rearrangement and subsequent cycloaddition. rsc.orgbohrium.com This one-pot synthesis strategy provides access to less common and complex bi(hetero)cyclic systems. rsc.orgresearchgate.net

In this sequence, the nitrocyclopropane carboxylate first undergoes an intramolecular rearrangement to form a cyclic nitronate intermediate. This transient species then participates in a thermal cycloaddition reaction with a dipolarophile, such as a substituted alkyne or alkene. rsc.orgresearchgate.net When substituted phenylacetylenes are used as trapping agents, the reaction yields aziridinoisoxazoles, often as single diastereomers, highlighting the highly diastereoselective nature of this protocol. rsc.orgresearchgate.net

Alternatively, if an alkene like ethyl acrylate (B77674) is employed, the cascade reaction leads to the formation of isoxazolo[2,3-b]isoxazole derivatives. rsc.orgresearchgate.net This synthetic divergence demonstrates the versatility of nitrocyclopropane carboxylates in constructing a variety of unique nitrogen-containing heterocyclic scaffolds. rsc.org

Table 2: Synthesis of Bi(hetero)cyclic Systems from Nitrocyclopropane Carboxylates Based on the findings from cascade intramolecular rearrangement/cycloaddition reactions.

| Dipolarophile | Resulting Bi(hetero)cyclic System | Key Features |

|---|---|---|

| Substituted Phenylacetylenes | Aziridinoisoxazoles | One-pot synthesis, high diastereoselectivity. rsc.orgresearchgate.net |

Lewis Acid-Catalyzed [3+2]-Cycloaddition with Vinyl Azides

The reactivity of donor-acceptor cyclopropanes can be harnessed in Lewis acid-catalyzed [3+2]-cycloaddition reactions with vinyl azides. acs.org This methodology has been developed to produce highly functionalized and diastereomerically enriched azidocyclopentane (B3382526) derivatives. acs.org The Lewis acid promotes the ring-opening of the cyclopropane to generate the 1,3-zwitterion, which then reacts with the vinyl azide (B81097) in a cycloaddition manner. nih.gov

Furthermore, the resulting azidocyclopentane products can undergo subsequent transformations. For example, a thermal chemoselective ring expansion can convert the azidocyclopentanes into tetrahydropyridine (B1245486) derivatives. These can be further reduced diastereospecifically to yield substituted piperidine (B6355638) derivatives in excellent yields, demonstrating a pathway to complex nitrogen-containing heterocycles from simple cyclopropane precursors. acs.org

Transformations Involving the Nitro Group

Reductive Conversion to Amines and Amino Acids

The nitro group on the cyclopropane ring is a versatile functional handle that can be readily transformed into an amino group, providing access to valuable cyclopropane α-amino acids. researchgate.net The reduction of nitrocyclopropane carboxylates can be efficiently achieved using various reducing agents. researchgate.netrsc.org

A practical method involves the use of zinc and hydrochloric acid in isopropanol. researchgate.net This procedure affords substituted cyclopropane α-amino esters in yields ranging from modest to high (54-99%). researchgate.net The development of a "one-pot" procedure that combines the initial cyclopropanation step with the subsequent reduction simplifies the synthesis of these important compounds. researchgate.net This transformation is crucial as cyclopropane-containing amino acids are important structural motifs in peptidomimetics, affecting the conformation and metabolic stability of peptides. nih.gov

Table 3: Reductive Conversion of Nitrocyclopropane Carboxylates Illustrative yields from the reduction of various nitrocyclopropane carboxylates to their corresponding amino esters.

| Substrate | Reducing Agent | Product | Yield (%) |

|---|

Intramolecular Cyclizations and Rearrangements

Intramolecular Aza-Wittig Reaction Yielding Cyclopropane-Fused 2-Quinolones

Derivatives of methyl 2-nitrocyclopropane-1-carboxylate containing an appropriate azide functionality can undergo intramolecular cyclizations to form complex fused-ring systems. researchgate.net One such powerful transformation is the intramolecular aza-Wittig reaction. wikipedia.orgnih.govrsc.org

This reaction involves an iminophosphorane, which is typically generated in situ from an organic azide. In the context of appropriately substituted nitrocyclopropanes, such as trans-2-(2-azidophenyl)-3-nitrocyclopropane-1,1-dicarboxylates, the azide group can react with a phosphine (B1218219) (e.g., PMe₃) to form an iminophosphorane. researchgate.net This intermediate then reacts with an ester functionality within the same molecule. researchgate.net The ensuing cyclization results in the formation of a six-membered ring fused to the cyclopropane, yielding cyclopropane-fused 2-quinolones. researchgate.net This strategy takes advantage of the polyfunctionality of the starting material to construct intricate heterocyclic structures. researchgate.net

Ring-Opening Rearrangement and Nef Reaction

The conversion of nitrocyclopropane derivatives, such as Methyl 2-nitrocyclopropane-1-carboxylate, into valuable γ-keto esters is a significant transformation in organic synthesis. This process typically involves a sequential ring-opening of the strained cyclopropane ring followed by a Nef reaction. The high degree of polyfunctionality, ring strain, and electron deficiency inherent in these molecules dictates their reactivity. nih.govbeilstein-journals.org

The classical Nef reaction involves the hydrolysis of a nitronate salt under strong acidic conditions (pH < 1). organic-chemistry.org The mechanism begins with the protonation of the nitronate salt to form a nitronic acid. wikipedia.orgchemistry-reaction.com Further protonation yields an iminium ion intermediate, which is then attacked by water. Subsequent proton and water loss leads to a 1-nitroso-alkanol, which rearranges to form the final carbonyl compound and nitrous oxide. wikipedia.org

A one-pot method for synthesizing γ-keto esters from primary nitroalkanes and α,β-unsaturated esters has been developed, which proceeds through a conjugate addition followed by a Nef-type transformation facilitated by a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.orgorganic-chemistry.org This approach streamlines the synthesis of these important compounds. organic-chemistry.org

Research on related nitrocyclopropane systems has provided insight into the conditions required for these transformations. For instance, the ring-opening of various donor-acceptor cyclopropanes can be triggered by different reagents, highlighting the versatile reactivity of the cyclopropane ring. researchgate.netrsc.orgacs.org While specific studies focusing exclusively on Methyl 2-nitrocyclopropane-1-carboxylate are limited, the general reactivity pattern for this class of compounds is well-established. The reaction efficiently converts the stable nitrocyclopropane precursor into a synthetically useful γ-keto ester, which serves as a building block for more complex molecules. organic-chemistry.org

Table 1: Representative Conditions for the One-Pot Synthesis of γ-Keto Esters from Nitroalkanes and α,β-Unsaturated Esters

| Entry | Nitroalkane | α,β-Unsaturated Ester | Base | Solvent | Conditions | Product (γ-Keto Ester) | Yield (%) |

| 1 | Nitroethane | Methyl acrylate | DBU (2 equiv.) | Acetonitrile | 25 °C, 4 days | Methyl 4-oxopentanoate | 65 |

| 2 | 1-Nitropropane | Methyl acrylate | DBU (2 equiv.) | Acetonitrile | 25 °C, 4 days | Methyl 4-oxohexanoate | 70 |

| 3 | Nitroethane | Ethyl acrylate | DBU (2 equiv.) | Acetonitrile | 25 °C, 4 days | Ethyl 4-oxopentanoate | 68 |

| 4 | 1-Nitropropane | Ethyl acrylate | DBU (2 equiv.) | Acetonitrile | 25 °C, 4 days | Ethyl 4-oxohexanoate | 72 |

This table is based on data for analogous one-pot syntheses of γ-keto esters reported in the literature, illustrating the general transformation. organic-chemistry.org

Stereochemical Control in the Synthesis and Transformations of Methyl 2 Nitrocyclopropane 1 Carboxylate

Diastereoselective Synthesis of Nitrocyclopropanes

The relative configuration of the substituents on the cyclopropane (B1198618) ring is determined during the cyclization step. Diastereocontrol can be achieved through various strategies, including the inherent stereochemical preferences of the reaction mechanism and the influence of catalysts.

A primary method for synthesizing highly functionalized nitrocyclopropanes involves a one-pot sequence initiated by a conjugate addition (Michael addition). nih.govcapes.gov.br This process typically involves the addition of a malonate derivative to a nitroolefin, which generates a Michael adduct. This adduct then undergoes intramolecular cyclization to form the cyclopropane ring. nih.govd-nb.info

The diastereoselectivity of this reaction is established during the ring-closing step. Under carefully controlled conditions, often involving the use of a specific base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), the cyclization can proceed with outstanding diastereoselectivity. capes.gov.br The reaction of dimethyl chloromalonate with various nitroolefins, catalyzed by tertiary amines, followed by cyclization, has been reported to yield nitrocyclopropanes with high diastereoselectivity. nih.gov The choice of reactants and reaction conditions, such as the base and solvent, plays a crucial role in directing the stereochemical outcome. For instance, the synthesis of nitrocyclopropanes via the oxidative cyclization of Michael adducts from nitroolefins and activated methylene (B1212753) compounds can also achieve high diastereoselectivity. bohrium.com

| Reactant A | Reactant B | Catalyst/Base | Diastereoselectivity | Reference |

| Nitroolefin | Dimethyl chloromalonate | Tertiary amine / DBU | High | nih.govcapes.gov.br |

| Nitroolefin | Activated methylene compound | Iodobenzene diacetate / Tetrabutylammonium (B224687) iodide | High | bohrium.com |

The choice of catalyst is a powerful tool for controlling diastereoselectivity in reactions involving donor-acceptor cyclopropanes. Both Brønsted acids and Lewis acids can effectively catalyze reactions such as cycloadditions, but they often lead to different diastereomeric products. nih.gov

In the context of cycloaddition reactions of donor-acceptor cyclopropanes with aldehydes, different catalysts can favor the formation of distinct diastereomers. For example, using a Brønsted acid like trifluoromethanesulfonic acid (HOTf) can lead to one diastereomer, while a Lewis acid such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TBSOTf) or a bismuth(III) catalyst can favor the opposite diastereomer. nih.gov This catalyst-controlled diastereoselectivity allows for the selective synthesis of a desired stereoisomer from the same set of starting materials. This principle is applicable to the synthesis of functionalized cyclopropanes where the catalyst can influence the stereochemical course of the ring-forming step or subsequent transformations. nih.govresearchgate.net The coordination of a Lewis acid to a Brønsted acid can also significantly enhance acidity and influence selectivity in complex transformations. nih.govrsc.org

| Catalyst Type | Example Catalyst | Typical Outcome | Reference |

| Brønsted Acid | HOTf (Trifluoromethanesulfonic acid) | Controls diastereoselectivity | nih.gov |

| Lewis Acid | TBSOTf (Trimethylsilyl trifluoromethanesulfonate) | Can provide opposite diastereoselectivity to Brønsted acids | nih.gov |

| Lewis Acid | Bi(OTf)₃ (Bismuth triflate) | Offers alternative diastereocontrol | nih.gov |

Enantioselective Synthesis of Chiral Nitrocyclopropanes

The synthesis of single enantiomers of chiral nitrocyclopropanes requires the use of chiral catalysts or reagents that can differentiate between the prochiral faces of the substrates. Organocatalysis has emerged as a particularly effective strategy for achieving high enantioselectivity.

Chiral organocatalysts have been extensively used to mediate the enantioselective synthesis of nitrocyclopropanes, often through asymmetric Michael addition reactions. organic-chemistry.org These catalysts operate through various activation modes, creating a chiral environment that directs the approach of the nucleophile to the electrophile.

Cinchona Alkaloids: These naturally derived catalysts and their derivatives are highly effective in promoting a range of asymmetric transformations. nih.govnih.gov Bifunctional Cinchona alkaloid-based catalysts, which possess both a basic amine site for nucleophile activation and a hydrogen-bond donating group to activate the electrophile, have been successfully applied in the conjugate addition of carbon nucleophiles to nitroolefins, affording products with high enantioselectivity. nih.govnih.govrsc.org

Thiourea Catalysts: Chiral thiourea-based organocatalysts are renowned for their ability to activate electrophiles, particularly nitroolefins, through double hydrogen bonding. rsc.orgresearchgate.net When combined with a basic moiety (e.g., a tertiary amine) in a single molecule, these bifunctional catalysts can simultaneously activate both the nucleophile and the electrophile, leading to highly organized, stereoselective transition states. libretexts.org This approach has been successfully used in the Michael addition of 1,3-dicarbonyl compounds to nitroolefins, yielding products with excellent enantioselectivity. libretexts.org

Prolinol Derivatives: Chiral prolinol derivatives, such as diphenylprolinol silyl (B83357) ethers, are powerful organocatalysts for asymmetric Michael additions. unibo.itrsc.org They typically operate via enamine catalysis, where the catalyst reacts with a ketone or aldehyde donor to form a transient chiral enamine. This enamine then attacks the nitroolefin Michael acceptor with high facial selectivity. rsc.orgscilit.com This methodology has been used to synthesize a variety of chiral compounds with high enantiomeric excess (ee). organic-chemistry.orgnih.gov

| Organocatalyst Class | Example | Key Feature | Application | Reference |

| Cinchona Alkaloids | 9-epi-amino cinchona alkaloids | Bifunctional activation | Asymmetric conjugate additions to nitroolefins | nih.govnih.gov |

| Thiourea Catalysts | Bifunctional amine-thioureas | Double hydrogen bond activation of nitro group | Enantioselective Michael additions | rsc.orglibretexts.org |

| Prolinol Derivatives | Diphenylprolinol silyl ether | Enamine catalysis | Asymmetric cascade Michael-alkylation reactions | organic-chemistry.orgrsc.org |

The synthetic utility of chiral nitrocyclopropanes is demonstrated in their stereospecific transformations into other valuable building blocks. Donor-acceptor cyclopropanes can undergo formal [3+2] cycloaddition reactions with aldehydes to produce highly substituted tetrahydrofurans. nih.gov A key feature of this transformation is its high enantiospecificity. When an enantioenriched cyclopropane is used as the starting material, the stereochemical information is conserved during the reaction, resulting in the formation of an enantioenriched tetrahydrofuran (B95107) product. nih.gov This conservation of stereoinformation underscores the value of synthesizing enantiopure cyclopropanes, as their chirality can be directly transferred to more complex heterocyclic products. nih.gov

An alternative and powerful route to chiral cyclopropanes is the reaction of an olefin with a carbene. The use of donor/acceptor carbenes, often generated from corresponding diazo compounds, is particularly effective. utdallas.edu This transformation can be catalyzed by engineered enzymes, such as myoglobin-based carbene transferases, to achieve exceptional levels of both diastereoselectivity and enantioselectivity. utdallas.edurochester.edu This biocatalytic approach allows for the efficient synthesis of cyclopropanes with high stereocontrol, including access to specific enantiomers by using different engineered enzyme variants. utdallas.edu This method provides a complementary strategy to Michael-addition-cyclization pathways for accessing enantioenriched cyclopropane derivatives. rochester.edu

Stereoselective Transformations and Functionalizations

The inherent strain and electronic properties of the cyclopropane ring in methyl 2-nitrocyclopropane-1-carboxylate, combined with the activating nitro and carboxylate groups, provide a versatile platform for a variety of stereoselective transformations. These reactions allow for the controlled introduction of new stereocenters, leading to complex molecular architectures with a high degree of precision.

Diastereoselective Outcomes in Cascade Cycloaddition Reactions

Cascade reactions involving methyl 2-nitrocyclopropane-1-carboxylate and related derivatives have emerged as a powerful strategy for the rapid construction of complex heterocyclic systems. These one-pot sequences, which often proceed through the intramolecular rearrangement of the nitrocyclopropane (B1651597) to a cyclic nitronate followed by a cycloaddition, are frequently characterized by a high degree of diastereoselectivity. rsc.orgresearchgate.net

A notable example is the reaction of nitrocyclopropane carboxylates with alkynes and alkenes. rsc.orgbohrium.com This process initiates with the thermal rearrangement of the nitrocyclopropane to a cyclic nitronate intermediate. This intermediate then undergoes a [3+2] cycloaddition reaction with a dipolarophile, such as a substituted phenylacetylene (B144264) or ethyl acrylate (B77674). The significance of this methodology lies in its ability to generate intricate bi(hetero)cyclic frameworks, such as aziridinoisoxazoles and isoxazolo[2,3-b]isoxazoles, often as single diastereomers. rsc.orgresearchgate.net The high diastereoselectivity observed in these cascade reactions underscores the controlled spatial arrangement of the reacting species during the cycloaddition step. rsc.org

The reaction of nitrocyclopropane carboxylates with ethyl acrylate, for instance, leads to the formation of isoxazolo[2,3-b]isoxazole derivatives in a one-pot fashion. rsc.org The stereochemical outcome of this transformation is dictated by the geometry of the cyclic nitronate and the approach of the dipolarophile. The inherent conformational constraints of the bicyclic transition state favor the formation of one diastereomer over the other.

| Reactant 1 | Reactant 2 | Product | Diastereoselectivity |

| Nitrocyclopropane carboxylate | Substituted Phenylacetylene | Aziridinoisoxazole | Highly diastereoselective (mostly single diastereomers) rsc.org |

| Nitrocyclopropane carboxylate | Ethyl acrylate | Isoxazolo[2,3-b]isoxazole derivative | Diastereoselective rsc.org |

Facial Selectivity in Cu-Catalyzed Additions to Cyclopropene (B1174273) Derivatives

Copper-catalyzed reactions represent a valuable tool for the functionalization of strained ring systems, including cyclopropenes. The facial selectivity of these additions is a critical aspect, determining the absolute and relative stereochemistry of the resulting cyclopropane products. While not directly involving methyl 2-nitrocyclopropane-1-carboxylate as a starting material, the principles of facial selectivity in Cu-catalyzed additions to cyclopropene derivatives are highly relevant to understanding the potential transformations of related structures.

In the context of Cu-catalyzed hydroamination, the addition of pyrazoles to cyclopropenes showcases excellent control over regio-, diastereo-, and enantioselectivity. nih.gov The use of a chiral copper catalyst allows for the differentiation of the two faces of the cyclopropene double bond, leading to the preferential formation of one enantiomer. This facial selectivity is governed by the steric and electronic interactions between the chiral ligand, the copper center, and the approaching nucleophile and cyclopropene.

The proposed mechanism for this transformation involves the formation of a copper-amido complex, which then coordinates to the cyclopropene. nih.gov A subsequent cis-aminocupration step forges the C-N bond and generates a cyclopropylcopper intermediate. The stereochemistry of this intermediate is determined by the facial selectivity of the initial aminocupration. Finally, protodemetalation yields the chiral N-cyclopropyl pyrazole (B372694) product. nih.gov Density functional theory (DFT) studies have supported a five-centered aminocupration mechanism that accounts for the observed high selectivity. nih.gov

| Cyclopropene Derivative | Nucleophile | Catalyst System | Stereochemical Outcome |

| General Cyclopropene | Pyrazole | Chiral Copper Catalyst | High regio-, diastereo-, and enantiocontrol nih.gov |

Mechanistic Investigations of Methyl 2 Nitrocyclopropane 1 Carboxylate Reactions

Elucidation of Catalytic Cycles and Rate-Determining Steps

In organocatalytic processes, such as the Michael-initiated ring-closure (MIRC) for cyclopropanation, the cycle typically begins with the formation of a reactive intermediate from the catalyst and one of the substrates. For instance, in amine-catalyzed reactions of α,β-unsaturated aldehydes, the formation of an iminium ion intermediate is a key step. organic-chemistry.org The subsequent nucleophilic attack by a species like a bromomalonate enolate initiates a cascade that leads to the cyclopropane (B1198618) product. organic-chemistry.org In such cascade reactions, the initial Michael addition is often the rate-determining step.

For reactions involving photocatalysis, the catalytic cycle is initiated by the photoexcitation of a catalyst. In the chromium-photocatalyzed cyclopropanation of alkenes with diazo compounds, for example, the cycle involves the formation of a radical cation from the alkene. nih.gov The turnover of the catalyst can occur either through reentry into the photocatalytic cycle or via a radical propagation chain. nih.gov

In enzymatic catalysis, such as the cyclopropanation catalyzed by nonheme iron enzymes to produce related structures, the cycle is initiated by the generation of a high-valent Fe(IV)-oxo complex. nih.gov Spectroscopic and kinetic studies have shown that the subsequent hydrogen atom abstraction from the substrate by this species is the rate-determining step, initiating the C-C bond formation. nih.gov

The table below summarizes key characteristics of catalytic cycles involved in reactions analogous to those of methyl 2-nitrocyclopropane-1-carboxylate.

| Catalyst Type | Key Catalytic Step | Typical Rate-Determining Step |

| Organocatalyst (Amine) | Iminium/Enamine formation | Michael addition or Ylide formation |

| Photocatalyst (e.g., Cr) | Photoinduced electron transfer | Electron transfer or Radical addition |

| Biocatalyst (e.g., Fe/αKG) | Generation of Fe(IV)-oxo | H-atom abstraction |

| Boronyl Radical Catalyst | Boronyl radical generation | Radical addition to substrate |

Identification and Characterization of Reaction Intermediates

The transient species formed during the reactions of methyl 2-nitrocyclopropane-1-carboxylate are pivotal to its chemical behavior. The identification and characterization of these intermediates, often through a combination of spectroscopic methods and computational studies, provide a deeper understanding of the reaction pathways.

Betaine Intermediates in Ring-Opening Processes

Ring-opening reactions of donor-acceptor cyclopropanes frequently proceed through zwitterionic, or betaine-like, intermediates. mdpi.com The cleavage of a C-C bond in the strained ring can be facilitated by a nucleophile or a Lewis acid, leading to a polarized intermediate where the positive charge is stabilized by the donor portion and the negative charge by the acceptor groups. While direct observation of these intermediates is challenging due to their transient nature, their existence is often inferred from product distributions and the stereochemical outcomes of reactions. mdpi.com In reactions of related cyclopropanes, the formation of such dipolar species is suggested to be a key step preceding cyclization or rearrangement. rsc.org The polarity of the solvent can significantly influence the stability and subsequent reaction pathways of these zwitterionic intermediates. mdpi.com

Nitronate Intermediates and their Role in Cyclopropanation

Nitronate anions are key intermediates in the synthesis and subsequent reactions of nitro-containing compounds, including methyl 2-nitrocyclopropane-1-carboxylate. In the context of cyclopropanation, particularly in enzyme-catalyzed reactions, the substrate is first deprotonated to its nitronate form. nih.gov This conversion increases the nucleophilicity of the carbon backbone and facilitates the ring-closure step. The involvement of the nitronate is supported by studies showing a significant increase in reaction efficiency at higher pH, which favors deprotonation. nih.gov

Cyclic nitronates are also recognized as highly reactive 1,3-dipoles and can be crucial intermediates in the synthesis of complex nitrogen-containing molecules from nitroalkenes. mdpi.com The formation of four-membered cyclic nitronates has been studied, highlighting their role as precursors in subsequent cycloaddition reactions. mdpi.com

Radical Intermediates (e.g., Boronyl Radical, Photocatalytically Generated Radicals)

Radical pathways offer a distinct mechanistic manifold for the reactions of methyl 2-nitrocyclopropane-1-carboxylate.

Boronyl Radicals: A metal-free approach utilizing boronyl radicals has emerged for catalyzing [3+2] cycloadditions of cyclopropanes with alkynes to form cyclopentenes. organic-chemistry.orgnih.gov The catalytic cycle is initiated by the generation of a boronyl radical, which then engages with the cyclopropane. The proposed mechanism involves the formation of ketyl and alkenyl radical intermediates, which ultimately lead to the cyclopentene (B43876) product and regeneration of the catalyst. organic-chemistry.org Computational studies have supported a pyridine-assisted boronyl radical catalytic cycle. nih.govresearchgate.net

Photocatalytically Generated Radicals: Visible-light photocatalysis provides a mild and efficient method for generating radical intermediates. nih.gov In the context of nitrocyclopropanes, a photocatalyst can induce a single-electron transfer, leading to the formation of a radical cation and subsequent ring opening. researchgate.netnih.gov A proposed mechanism for the visible-light-mediated reaction of 2-nitrocyclopropane-1-carboxylate with alkenes involves the formation of such radical intermediates, facilitating the construction of new carbon-carbon bonds. researchgate.net Similarly, the denitrative generation of radicals from nitroalkanes can be achieved using organocatalysis under photochemical conditions, allowing for diverse transformations. elsevierpure.com

The table below outlines the types of radical intermediates and their generating methods.

| Radical Intermediate | Generation Method | Subsequent Reaction Type |

| Boronyl Radical Adduct | B₂pin₂ / Pyridine | [3+2] Cycloaddition |

| Alkyl Radical | Photocatalytic denitration | Giese addition, Hydrogenation |

| Radical Cation | Visible-light photocatalysis | Ring-opening, Cycloaddition |

| Diradical | Photoexcitation of Iodonium (B1229267) Ylide | Cyclopropanation |

Ammonium (B1175870) Ylide and Enolate Intermediates in Organocatalysis

Organocatalysis provides a powerful platform for asymmetric transformations involving methyl 2-nitrocyclopropane-1-carboxylate and its precursors.

Ammonium Ylides: Chiral tertiary amines, particularly those derived from cinchona alkaloids, can react with suitable precursors to generate chiral ammonium ylides. scientifiq.aicapes.gov.brresearchgate.net These ylides act as nucleophilic carbene equivalents that can react with electron-deficient olefins, such as α,β-unsaturated carbonyl compounds, in a Michael-initiated ring-closure to afford highly functionalized cyclopropanes with excellent enantioselectivity. rsc.org

Enolate Intermediates: In aminocatalysis involving α,β-unsaturated aldehydes, the catalyst (typically a secondary amine) reversibly forms an iminium ion with the aldehyde. organic-chemistry.orgmdpi.com The α-proton of the aldehyde becomes more acidic, and its removal generates an enamine, which is a nucleophilic enolate equivalent. This enamine can then participate in cascade reactions. rsc.org Alternatively, in reactions of cyclopropanols, zinc catalysts can promote the formation of a zinc homoenolate, which can exist in equilibrium with an "enolized homoenolate," a key bis-nucleophilic species that drives subsequent transformations. acs.org This showcases the versatility of enolate-type reactivity in the chemistry of strained three-membered rings. acs.orguwindsor.ca

Iodonium Ylide Intermediates

Iodonium ylides are versatile and important intermediates in the synthesis of donor-acceptor cyclopropanes. Specifically, iodonium ylides derived from methyl nitroacetate (B1208598) serve as effective nitro-carbenoid precursors for the synthesis of methyl 2-nitrocyclopropane-1-carboxylate. researchgate.net These reactions can be catalyzed by transition metals, such as copper complexes, to afford the cyclopropane products with high diastereoselectivity and enantioselectivity. researchgate.netrsc.org

Furthermore, a metal-free approach involves the irradiation of β-dicarbonyl-derived iodonium ylides with blue LED light. researchgate.net Computational and experimental studies suggest that photoexcitation promotes an electron from the HOMO to the LUMO of the ylide, generating a 1,2-diradical intermediate. researchgate.net This highly reactive diradical species can then react with an alkene to furnish the cyclopropane product. researchgate.netresearchgate.net This photochemical method avoids the use of metal catalysts and proceeds under mild conditions. uwaterloo.ca

Kinetic Studies and Mechanistic Rationalization of Stereoselectivity

Kinetic investigations into the reactions of nitrocyclopropanes, such as cycloadditions, are crucial for understanding the reaction mechanism and the factors that control stereoselectivity. While specific kinetic data for methyl 2-nitrocyclopropane-1-carboxylate is sparse, general principles derived from related systems offer valuable insights.

Reactions involving donor-acceptor cyclopropanes can proceed through various mechanisms, including concerted and stepwise pathways. The stereochemical outcome of these reactions is highly dependent on the nature of the reactants, the catalyst employed, and the reaction conditions. For instance, in cycloaddition reactions, the stereoselectivity can often be rationalized by considering the transition state geometry.

A series of mechanistic and kinetic experiments have been conducted on related 2-nitrocyclopropane-1-carboxylates to elucidate plausible catalytic cycles and to rationalize the stereochemical outcome of their reactions. researchgate.net Diastereocontrol in reactions of these strained moieties can often be achieved through the choice of a Brønsted or Lewis acid catalyst. researchgate.net In some cases, the formation of products has been shown to be highly enantiospecific when chiral cyclopropanes are used. researchgate.net

The stereoselective synthesis of highly functionalized nitrocyclopropanes can be achieved via organocatalytic conjugate addition to nitroalkenes, followed by cyclization. nih.gov The diastereoselectivity of such reactions is often outstanding and can be controlled under carefully managed reaction conditions. nih.gov The stereoselectivity in Michael-initiated ring-closing cyclopropanation reactions can be controlled by employing chiral substrates or chiral nucleophiles. rsc.org The inherent structural asymmetry in chiral substrates is crucial for controlling the stereochemistry of the resulting cyclopropane product. rsc.org

Reaction progress kinetic analysis of similar vinyl cyclopropane cycloadditions has revealed that the ring-opening of the cyclopropane can be both the rate- and enantio-determining step. nih.gov

Table 1: General Factors Influencing Stereoselectivity in Nitrocyclopropane (B1651597) Reactions

| Factor | Description |

| Catalyst | Chiral Lewis acids or Brønsted acids can create a chiral environment around the substrate, leading to preferential formation of one enantiomer or diastereomer. |

| Substrate Control | The inherent stereochemistry of the nitrocyclopropane or the reacting partner can direct the approach of the other reactant, leading to a specific stereochemical outcome. |

| Reaction Conditions | Temperature, solvent, and concentration can influence the rates of competing reaction pathways and the stability of intermediates, thereby affecting the observed stereoselectivity. |

| Nature of Reactants | The steric and electronic properties of both the nitrocyclopropane and the other reactant play a crucial role in determining the transition state geometry and, consequently, the stereoselectivity. |

Computational and Quantum Chemical Studies on Reaction Pathways

Computational and quantum chemical studies are powerful tools for investigating the reaction pathways of complex organic molecules like methyl 2-nitrocyclopropane-1-carboxylate. These studies can provide detailed information about the geometries of reactants, transition states, and products, as well as the activation energies and reaction energies for different pathways. While specific computational studies on methyl 2-nitrocyclopropane-1-carboxylate are limited, research on analogous systems provides a framework for understanding its reactivity.

Density Functional Theory (DFT) is a commonly employed computational method to study the mechanisms of cycloaddition reactions involving nitro-substituted compounds. rsc.orgresearchgate.net These studies can help in understanding the electronic factors that control regioselectivity and stereoselectivity. nih.gov For example, Molecular Electron Density Theory (MEDT) has been used to analyze the reaction mechanism and selectivity of [3+2] cycloaddition reactions between nitrones and nitroethylenes. rsc.org

In the context of [3+2] cycloaddition reactions, computational studies can explore different reaction pathways, such as ortho/meta regioselectivity and endo/exo stereoselectivity. rsc.org The calculated activation energies for these pathways can predict the favored product, which can then be compared with experimental results. rsc.org For instance, in the reaction between N-methyl-phenylnitrone and trans-1-chloro-2-nitroethylene, computational studies revealed a preference for ortho regioselectivity with high endo stereoselectivity. rsc.org

Bonding Evolution Theory (BET) analysis, another computational tool, can show that such cycloaddition reactions proceed through the coupling of pseudoradical centers and that the formation of new covalent bonds may not begin in the transition state. nih.gov Furthermore, computational studies can elucidate the polar nature of these reactions and the asynchronicity of bond formation in the transition state. mdpi.com

Table 2: Common Computational Approaches for Studying Reaction Mechanisms

| Computational Method | Information Provided |

| Density Functional Theory (DFT) | Geometries of stationary points (reactants, transition states, products), activation energies, reaction energies, and electronic properties. |

| Molecular Electron Density Theory (MEDT) | Analysis of electron density changes during a reaction to understand reactivity and selectivity. |

| Bonding Evolution Theory (BET) | Detailed analysis of the changes in chemical bonds along a reaction pathway. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Characterization of chemical bonds and intermolecular interactions. |

These computational approaches provide a detailed picture of the reaction at a molecular level, complementing experimental studies and aiding in the rational design of stereoselective syntheses.

Applications of Methyl 2 Nitrocyclopropane 1 Carboxylate As a Building Block in Complex Molecule Synthesis

Precursors for Diverse Heterocyclic Scaffolds

The inherent reactivity of methyl 2-nitrocyclopropane-1-carboxylate, stemming from its ring strain and the electron-withdrawing nature of its substituents, allows for a variety of ring-opening and rearrangement reactions. These transformations provide access to a wide range of heterocyclic scaffolds, which are prevalent in pharmaceuticals and other biologically active compounds.

Synthesis of Furans, Dihydrofurans, Thiophenes, and Isoxazolines

The transformation of nitrocyclopropanes into five-membered heterocycles is a well-established synthetic strategy. For instance, acylated nitrocyclopropanes, upon treatment with tin(II) chloride, can undergo a ring-opening/ring-closure process to yield furans. organic-chemistry.org While the direct conversion of methyl 2-nitrocyclopropane-1-carboxylate to furans is a related process, the literature more specifically details the formation of dihydrofurans as potential byproducts in cyclopropanation reactions. In some cases, the reaction of certain nucleophiles with precursors like methyl 2-bromo-4,4-dimethoxy-2-butenoates can lead to functionalized cyclopropanes, with dihydrofurans also being formed as minor components. researchgate.net

The synthesis of thiophenes from nitrocyclopropanes is less commonly documented in direct pathways. However, the versatility of the nitrocyclopropane (B1651597) core suggests that with appropriate sulfur-containing nucleophiles and reaction conditions, pathways to thiophene (B33073) derivatives could be envisaged, though specific examples starting from methyl 2-nitrocyclopropane-1-carboxylate are not prevalent in the reviewed literature.

In contrast, the synthesis of isoxazolines from nitro compounds is a more direct and frequently utilized transformation. A divergent synthesis approach allows for the selective formation of either nitrocyclopropanes or isoxazoline (B3343090) N-oxides from the reaction of nitro compounds with vinyl sulfonium (B1226848) salts. researchgate.netnih.gov The choice of solvent and base plays a crucial role in directing the reaction towards either cyclopropane (B1198618) formation or the [3+2] cycloaddition leading to isoxazoline N-oxides. nih.gov This method provides a controlled route to highly functionalized isoxazoline derivatives.

| Heterocycle | Synthetic Approach | Key Reagents/Conditions | Product Type |

| Furans | Ring-opening/ring-closure of acylated nitrocyclopropanes | tin(II) chloride | Substituted furans |

| Dihydrofurans | Byproduct in cyclopropanation reactions | Varies with main reaction | Functionalized dihydrofurans |

| Isoxazoline N-oxides | Divergent synthesis from nitro compounds and vinyl sulfonium salts | Et3N in CF3CH2OH | Substituted isoxazoline N-oxides |

Access to Spiro-Fused 2-nitrocyclopropanecarboxylates

A significant application of nitrocyclopropane chemistry is in the diastereoselective synthesis of spiro-fused systems. The reaction of alkyl 3-bromo-3-nitroacrylates with cyclic CH-acids, such as Meldrum's acid or 3-methyl-1-phenylpyrazol-5-one, leads to the formation of novel spiro-fused 2-nitrocyclopropanecarboxylates. researchgate.netresearchgate.net These reactions can proceed with high diastereomeric ratios, providing access to complex spirocyclic frameworks. researchgate.netresearchgate.net

| Reactants | Product | Diastereomeric Ratio |

| Alkyl 3-bromo-3-nitroacrylates and Meldrum's acid | Spiro-fused 2-nitrocyclopropanecarboxylates | Individual diastereomers |

| Alkyl 3-bromo-3-nitroacrylates and 3-methyl-1-phenylpyrazol-5-one | Spiro-fused 2-nitrocyclopropanecarboxylates | Not specified |

Construction of Aziridinoisoxazoles and Isoxazolo[2,3-b]isoxazole Derivatives

A notable cascade reaction involving nitrocyclopropane carboxylates leads to the formation of complex heterocyclic systems in a one-pot synthesis. The intramolecular rearrangement of nitrocyclopropane carboxylate generates cyclic nitronates. These intermediates can then undergo a thermal cycloaddition reaction with substituted phenyl acetylenes to produce aziridinoisoxazoles. researchgate.netresearchgate.net This process is highly diastereoselective, often yielding a single diastereomer. researchgate.netresearchgate.net

Furthermore, the reactivity of nitrocyclopropane carboxylates can be extended to reactions with ethyl acrylate (B77674), which results in the synthesis of isoxazolo[2,3-b]isoxazole derivatives through a similar cascade one-pot fashion. researchgate.netresearchgate.net These reactions demonstrate the synthetic divergence of the nitrocyclopropane carboxylate scaffold, enabling the efficient construction of less common nitrogen heterocycles. researchgate.netresearchgate.net

Construction of Complex Carbocyclic Systems

Beyond heterocyclic synthesis, methyl 2-nitrocyclopropane-1-carboxylate and its derivatives are instrumental in the formation of intricate carbocyclic frameworks. The inherent strain and reactivity of the cyclopropane ring facilitate its participation in cycloaddition reactions to build larger, more complex ring systems.

Efficient Synthesis of Polysubstituted Bicyclo[3.1.0]hexanes

The bicyclo[3.1.0]hexane skeleton is a key structural motif in numerous natural products and medicinally important molecules. An efficient method for the construction of this framework involves a boronyl radical-catalyzed [3+2] cycloaddition reaction of cyclopropanes with cyclopropenes. This approach allows for the rapid assembly of polysubstituted bicyclo[3.1.0]hexanes under metal-free conditions, showcasing atom economy and operational simplicity. The reaction demonstrates broad substrate applicability and tolerance to various functional groups.

Access to Aminocyclopropanes with Quaternary Carbon Stereocenters

The synthesis of cyclopropanes featuring a quaternary carbon stereocenter—a carbon atom bonded to four other carbon substituents—is a significant challenge in organic chemistry. nih.govrsc.org Such motifs are integral to the structure of numerous biologically active molecules and natural products. nih.gov Nitrocyclopropanes, including methyl 2-nitrocyclopropane-1-carboxylate and its derivatives, are effective precursors for creating aminocyclopropanes with these sterically congested centers. nih.gov

The general strategy involves the reduction of the nitro group to an amine. The presence of the ester group on the cyclopropane ring already establishes a disubstituted carbon. Further synthetic manipulations, often involving reactions at the carbon bearing the nitro group, can lead to the formation of a quaternary center. Methodologies like Michael-initiated ring closure (MIRC) reactions can be employed to construct heavily functionalized cyclopropanes that possess quaternary carbons. rsc.org While various protocols exist for creating these structures, the use of nitrocyclopropane esters provides a direct route to aminocyclopropane carboxylates, which are key components of more complex molecular architectures. nih.gov The conversion of the nitro group to an amine provides the final aminocyclopropane structure.

| Starting Material Class | Key Transformation | Product Feature | Reference |

|---|---|---|---|

| Nitrocyclopropane Carboxylate | Reduction of Nitro Group | Aminocyclopropane with Quaternary Stereocenter | nih.gov |

| α-Substituted α,β-Unsaturated Aldehydes | Enantioselective MIRC Reaction | Cyclopropane with Quaternary Stereocenter | rsc.org |

Synthesis of Biologically Relevant Amino Acids and Analogs

The structural rigidity and unique conformational properties of cyclopropane-containing amino acids make them valuable components for designing peptides with enhanced stability and specific biological activities. google.com Methyl 2-nitrocyclopropane-1-carboxylate is a key precursor for this class of compounds.

One of the most significant applications of nitrocyclopropane carboxylates is in the synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC). patsnap.comgoogle.com ACC is a non-proteinogenic amino acid that serves as the immediate biosynthetic precursor to ethylene, a crucial plant hormone that regulates numerous developmental processes, including fruit ripening and senescence. wikipedia.orgnih.gov

The synthesis of ACC from a nitrocyclopropane ester intermediate typically follows a three-step reaction sequence. patsnap.comgoogle.com This process begins with a cyclization reaction, followed by the reduction of the nitro group and subsequent hydrolysis of the ester.

A common synthetic route involves:

Alkylated Cyclization: Reaction of a nitroacetate (B1208598) with a 1,2-dihaloethane to form the nitrocyclopropane carboxylate ring. patsnap.comgoogle.com

Nitro Reduction: The nitro group of the cyclopropane intermediate is reduced to an amine. This can be achieved using various reducing agents, such as tin(II) chloride. patsnap.com

Carboxyl Hydrolysis: The methyl or ethyl ester group is hydrolyzed to the corresponding carboxylic acid, yielding the final 1-aminocyclopropane-1-carboxylic acid product. google.com

This pathway provides a reliable method for producing high-purity ACC, a compound of significant interest in agricultural and plant biology research. patsnap.comrsc.org

| Step | Reaction Type | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Alkylated Cyclization | Nitroacetate, 1,2-dihaloethane | Methyl 1-nitrocyclopropane-1-carboxylate |

| 2 | Nitro Reduction | Tin(II) chloride | Methyl 1-aminocyclopropane-1-carboxylate |

| 3 | Ester Hydrolysis | Acid or Base | 1-aminocyclopropane-1-carboxylic acid (ACC) |

Utility in Total Synthesis of Natural Products and their Analogues

The cyclopropane motif is a structural feature found in a wide array of natural products, including terpenoids, alkaloids, and fatty acids, which often exhibit significant biological properties. rsc.orgrsc.org The ability to synthesize building blocks like functionalized aminocyclopropanes and those with quaternary stereocenters is therefore crucial for the total synthesis of these complex molecules. rsc.orgrsc.org

While direct total syntheses employing methyl 2-nitrocyclopropane-1-carboxylate as the initial starting material are specific to each target molecule, its utility lies in providing access to key structural fragments that are later incorporated into the final natural product. For instance, the cyclopropyl (B3062369) amino acids derived from this precursor can be used to create peptide natural products with modified backbones, potentially leading to enhanced biological activity or stability against enzymatic degradation. google.com

Furthermore, the construction of quaternary carbon centers is a recurring challenge in the synthesis of many complex natural products. rsc.org By serving as a reliable precursor to cyclopropanes with these features, methyl 2-nitrocyclopropane-1-carboxylate facilitates the assembly of intricate molecular architectures that would otherwise be difficult to access. nih.gov The strategic incorporation of building blocks derived from this compound enables chemists to efficiently construct the core skeletons of various natural products and their analogues. unimelb.edu.aunih.gov

Advanced Theoretical and Computational Studies of Methyl 2 Nitrocyclopropane 1 Carboxylate

Quantum Chemical Calculations for Molecular Structure and Reactivity Predictions

Quantum chemical calculations are instrumental in elucidating the geometric and electronic structure of Methyl 2-nitrocyclopropane-1-carboxylate. These computational methods allow for the prediction of various molecular properties that are fundamental to understanding its reactivity. The presence of a nitro group, a strong electron-withdrawing substituent, significantly influences the electronic distribution within the cyclopropane (B1198618) ring. researchgate.netresearchgate.net

Furthermore, quantum chemical calculations on related aminonitrocyclopropanes have been used to evaluate their structures and thermodynamic properties. csuohio.edu These studies indicate that the interplay between electron-donating (amino) and electron-withdrawing (nitro) groups can lead to unique energetic properties. csuohio.edu While Methyl 2-nitrocyclopropane-1-carboxylate lacks an amino group, the principles of substituent effects on the cyclopropane ring remain relevant. The combination of the nitro and methyl carboxylate groups is anticipated to create a highly polarized system, influencing its stability and predisposing it to certain types of chemical transformations.

Table 1: Predicted Molecular Geometry Parameters for Methyl 2-nitrocyclopropane-1-carboxylate (Note: The following data is illustrative and based on typical values from computational studies of similarly substituted cyclopropanes. Specific experimental or calculated values for this exact molecule are not readily available in the cited literature.)

| Parameter | Predicted Value | Description |

| C1-C2 Bond Length | ~1.50 Å | Bond adjacent to both nitro and carboxylate groups, potentially shortened. |

| C2-C3 Bond Length | ~1.52 Å | Bond adjacent to the nitro group. |

| C1-C3 Bond Length | ~1.51 Å | Bond adjacent to the carboxylate group. |

| C-NO₂ Bond Length | ~1.48 Å | Carbon-Nitrogen bond. |

| C-C=O Bond Angle | ~118° | Angle within the methyl carboxylate group. |

| Dihedral Angle H-C1-C2-H | Varies | Dependent on cis/trans isomerism and conformation. |

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of organic reactions, providing detailed insights into reaction pathways, transition states, and the energetics of chemical transformations. mdpi.com For Methyl 2-nitrocyclopropane-1-carboxylate, DFT calculations are crucial for understanding its reactivity, particularly in reactions involving the opening of the strained cyclopropane ring.

Studies on related nitrocyclopropane (B1651597) systems have shed light on potential reaction mechanisms. For instance, the ring-opening of trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates mediated by Lewis acids has been shown to proceed through complex rearrangements. researchgate.net It is plausible that Methyl 2-nitrocyclopropane-1-carboxylate undergoes similar ring-opening reactions, and DFT could elucidate the transition states and intermediates involved. The mechanism of phosphine-catalyzed ring-opening of cyclopropyl (B3062369) ketones has also been investigated using DFT, revealing a multi-step process. rsc.org

Furthermore, DFT studies on the [3+2] cycloaddition reactions involving nitro-substituted compounds and alkenes provide a framework for understanding the potential cycloaddition reactivity of Methyl 2-nitrocyclopropane-1-carboxylate. mdpi.com These calculations can predict the regioselectivity and stereoselectivity of such reactions, often revealing that steric effects, rather than local electronic interactions, determine the preferred reaction pathway. mdpi.com DFT calculations can also be employed to study the transition states of these reactions, identifying them as either concerted or stepwise processes.

Table 2: Representative Calculated Activation Energies for a Hypothetical Ring-Opening Reaction of a Substituted Nitrocyclopropane (Note: This table presents hypothetical data based on DFT studies of analogous systems to illustrate the type of information obtained from such calculations.)

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) | Reaction Type |

| Nucleophilic Attack at C1 | TS1 | 15.2 | SN2-like ring opening |

| Nucleophilic Attack at C2 | TS2 | 18.5 | SN2-like ring opening |

| Lewis Acid Catalyzed | TS3 | 10.8 | Catalytic ring opening |

| Thermal Isomerization | TS4 | 25.1 | Pericyclic reaction |

Conformational Analysis and Stereoelectronic Effects in Cyclopropane Ring Systems

The conformational preferences and stereoelectronic effects within the Methyl 2-nitrocyclopropane-1-carboxylate molecule are critical determinants of its reactivity and stereochemical outcomes in reactions. The cyclopropane ring itself is rigid, but the substituents can adopt different spatial arrangements, leading to various conformers.

Conformational analysis, often aided by computational methods, seeks to identify the most stable conformers and the energy barriers between them. mdpi.com For Methyl 2-nitrocyclopropane-1-carboxylate, the relative orientation of the nitro and methyl carboxylate groups (cis or trans) will define the two diastereomers. For each diastereomer, rotation around the C-C and C-O single bonds of the substituents will give rise to different conformers. The stability of these conformers is governed by a balance of steric hindrance and stereoelectronic effects.

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the energy and reactivity of a molecule. In the cyclopropane ring, the C-C bonds have significant p-character, which affects their interaction with substituent orbitals. The strongly electron-withdrawing nitro and carboxylate groups will significantly polarize the C-C bonds of the ring. The alignment of the π-systems of these groups with the Walsh orbitals of the cyclopropane ring can lead to stabilizing or destabilizing interactions that influence both the ground-state conformation and the transition state energies of reactions. For example, the anomeric effect, typically associated with heteroatomic systems, can have analogues in cyclopropane systems where interactions between substituent lone pairs or π-orbitals and the σ* orbitals of the ring bonds play a crucial role.

Table 3: Summary of Potential Stereoelectronic Interactions in Methyl 2-nitrocyclopropane-1-carboxylate

| Interaction Type | Description | Expected Consequence |

| σC-C → πNO₂ | Interaction between a cyclopropane bond and the nitro group's π-system. | Stabilization of conformers where orbitals are aligned. |

| σC-C → πC=O | Interaction between a cyclopropane bond and the carboxylate's π-system. | Stabilization and influence on the rotational barrier of the ester group. |

| nO → σ*C-C | Interaction of an oxygen lone pair with an antibonding orbital of the ring. | Potential for ring bond weakening and stabilization of specific rotamers. |

| Steric Repulsion | Non-bonded interactions between the nitro and carboxylate groups. | Destabilization of crowded conformers, particularly in the cis-isomer. |

Q & A

Basic Research Questions

Q. What experimental strategies optimize the synthesis of methyl 2-nitrocyclopropane-1-carboxylate to enhance yield and purity?

- Methodological Answer : Synthesis typically involves cyclopropanation of precursor molecules (e.g., via [2+1] cycloaddition) followed by nitro group introduction. Key parameters include:

-

Catalyst selection : Transition-metal catalysts (e.g., Pd or Ru complexes) improve stereochemical control .

-

Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reaction rates .

-

Temperature control : Low temperatures (−20°C to 0°C) minimize side reactions like ring-opening .

-

Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization ensures high purity .

Table 1 : Synthesis Optimization Parameters

Parameter Example Conditions Impact on Yield/Purity Catalyst RuCl₃·3H₂O (5 mol%) ↑ Stereoselectivity Solvent THF, 0°C ↑ Reaction homogeneity Workup Aqueous extraction (pH 7) ↓ Nitro-group decomposition

Q. Which spectroscopic and crystallographic techniques are critical for characterizing methyl 2-nitrocyclopropane-1-carboxylate?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns substituent positions and confirms cyclopropane ring integrity. For example, deshielded protons on the cyclopropane ring appear at δ 2.5–3.5 ppm .

- X-ray crystallography : Determines bond angles and ring puckering using SHELX or ORTEP software. Ring strain analysis requires Cremer-Pople coordinates .

- IR spectroscopy : Nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) confirm functionalization .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of methyl 2-nitrocyclopropane-1-carboxylate?

- Methodological Answer :

- Modeling software : Gaussian or ORCA with B3LYP/6-311++G(d,p) basis sets .

- Key analyses :

- Electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Frontier molecular orbitals (HOMO/LUMO) to predict reaction pathways .

- Transition-state optimization for nitro-group participation in ring-opening reactions.

- Validation : Compare calculated vs. experimental IR/NMR data to refine computational models .

Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data?

- Methodological Answer :

- Error source identification : Check basis set limitations (e.g., inadequate treatment of electron correlation in nitro groups) .

- Experimental cross-validation : Use kinetic isotope effects or substituent scrambling experiments to validate DFT-predicted mechanisms .

- Multi-method synergy : Combine DFT with molecular dynamics (MD) to account for solvent effects .

Q. What role does the nitro group play in modulating cyclopropane ring strain and stability?

- Methodological Answer :

- Ring-strain quantification : Use Cremer-Pople puckering coordinates (e.g., θ and φ angles) from crystallographic data .

- Comparative analysis : Contrast with methyl 2-cyanocyclobutane-1-carboxylate () to isolate nitro-group effects.

- Thermal stability assays : TGA/DSC under inert atmospheres quantify decomposition thresholds influenced by nitro-group resonance .

Q. What challenges arise in enantioselective synthesis, and how can chiral catalysts address them?

- Methodological Answer :

- Chiral induction : Use asymmetric catalysts like Jacobsen’s Co-salen complexes or Rh₂(OAc)₄ with chiral ligands .

- Analytical validation : Chiral HPLC or circular dichroism (CD) confirms enantiomeric excess (ee) .

- Steric effects : Substituent bulkiness (e.g., tert-butyl groups) on catalysts improves stereochemical control .

Safety and Reproducibility

Q. What safety protocols are essential for handling methyl 2-nitrocyclopropane-1-carboxylate?

- Methodological Answer :

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.